2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
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Overview
Description
2-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a hydrazone moiety, a methoxymethyl group, and a nitrile group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of 2-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE typically involves the condensation of 2-hydroxybenzaldehyde with hydrazine derivatives, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as glacial acetic acid . Industrial production methods may involve optimizing these reactions for higher yields and purity, utilizing advanced techniques like continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products.
Scientific Research Applications
2-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for various diseases.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazone moiety can form stable complexes with metal ions, influencing biochemical pathways and cellular processes. Additionally, the nitrile group can participate in various chemical reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar compounds include other hydrazone derivatives and pyridine-based molecules. Compared to these, 2-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Examples of similar compounds include:
- 2-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE
- 2-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE
These compounds share structural similarities but differ in their specific substituents and overall reactivity, making each one unique in its applications and properties.
Properties
Molecular Formula |
C16H16N4O2 |
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Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H16N4O2/c1-11-7-13(10-22-2)14(8-17)16(19-11)20-18-9-12-5-3-4-6-15(12)21/h3-7,9,21H,10H2,1-2H3,(H,19,20)/b18-9+ |
InChI Key |
OWPUPMCZYXGSBB-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=N1)N/N=C/C2=CC=CC=C2O)C#N)COC |
Canonical SMILES |
CC1=CC(=C(C(=N1)NN=CC2=CC=CC=C2O)C#N)COC |
Origin of Product |
United States |
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